molecular formula C13H9BrOS B13882145 5-Bromo-2-phenylsulfanylbenzaldehyde

5-Bromo-2-phenylsulfanylbenzaldehyde

Cat. No.: B13882145
M. Wt: 293.18 g/mol
InChI Key: YYDQKHJYIKKSPL-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylsulfanylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a bromine atom and a phenylsulfanyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-phenylsulfanylbenzaldehyde typically involves the bromination of 2-phenylsulfanylbenzaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride (CCl4) or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction parameters and yields. The use of automated reactors and precise temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-phenylsulfanylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: 5-Bromo-2-phenylsulfanylbenzoic acid.

    Reduction: 5-Bromo-2-phenylsulfanylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-phenylsulfanylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenylsulfanylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom can participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenylsulfanyl group.

    5-Bromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a phenylsulfanyl group.

    2-Phenylsulfanylbenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

5-Bromo-2-phenylsulfanylbenzaldehyde is unique due to the presence of both a bromine atom and a phenylsulfanyl group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and the exploration of diverse applications in research and industry.

Properties

Molecular Formula

C13H9BrOS

Molecular Weight

293.18 g/mol

IUPAC Name

5-bromo-2-phenylsulfanylbenzaldehyde

InChI

InChI=1S/C13H9BrOS/c14-11-6-7-13(10(8-11)9-15)16-12-4-2-1-3-5-12/h1-9H

InChI Key

YYDQKHJYIKKSPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

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